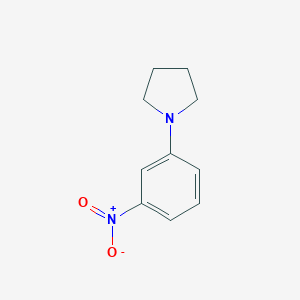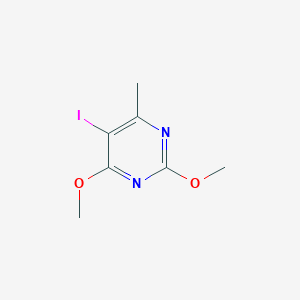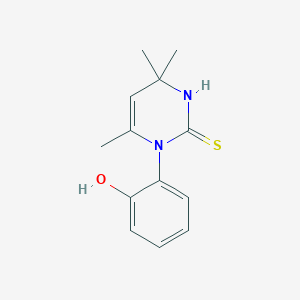
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as thiamine pyrophosphate (TPP) analog and has been found to have several physiological and biochemical effects.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- is not fully understood. However, it is known to act as a cofactor for several enzymes, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. This compound is also known to play a crucial role in the metabolism of glucose, amino acids, and lipids.
Efectos Bioquímicos Y Fisiológicos
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- has several biochemical and physiological effects. This compound is known to play a crucial role in the metabolism of carbohydrates, lipids, and amino acids. It is also involved in the production of ATP, which is the primary source of energy for the body. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- in lab experiments has several advantages. This compound is highly reactive and can be used to study the mechanisms of several enzymes. It is also a valuable tool for studying the metabolism of carbohydrates, lipids, and amino acids. However, the use of this compound in lab experiments also has some limitations. It can be hazardous if not handled properly, and its reactivity can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl-. One direction is the development of new synthesis methods that are safer and more efficient. Another direction is the study of the compound's potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential impact on human health.
Conclusion
In conclusion, 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- is a valuable compound that has several potential applications in scientific research. This compound has several physiological and biochemical effects, making it a valuable tool in various research areas. The development of new synthesis methods and further research is needed to fully understand the potential applications of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- can be achieved through several methods. One of the most common methods is the reaction between 4-methyl-5-(2-hydroxyethyl)thiazole and 2-chloroacetaldehyde. Another method involves the reaction between 4-methyl-5-(2-hydroxyethyl)thiazole and 2-chloroethanol. The synthesis of this compound requires careful handling as it is highly reactive and can be hazardous if not handled properly.
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- has been extensively studied for its potential applications in scientific research. This compound has been found to have several physiological and biochemical effects, making it a valuable tool in various research areas. Some of the research areas where this compound has been used include enzymology, biochemistry, and pharmacology.
Propiedades
Número CAS |
63704-48-3 |
|---|---|
Nombre del producto |
2(1H)-Pyrimidinethione, 3,4-dihydro-1-(o-hydroxyphenyl)-4,4,6-trimethyl- |
Fórmula molecular |
C13H16N2OS |
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
3-(2-hydroxyphenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H16N2OS/c1-9-8-13(2,3)14-12(17)15(9)10-6-4-5-7-11(10)16/h4-8,16H,1-3H3,(H,14,17) |
Clave InChI |
HNRLDJLVPWJKFE-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(N=C(N1C2=CC=CC=C2O)S)(C)C |
SMILES |
CC1=CC(NC(=S)N1C2=CC=CC=C2O)(C)C |
SMILES canónico |
CC1=CC(NC(=S)N1C2=CC=CC=C2O)(C)C |
Otros números CAS |
63704-48-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



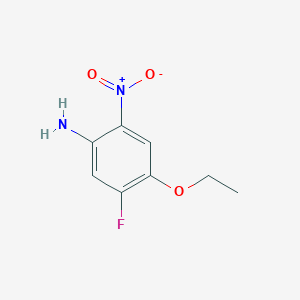
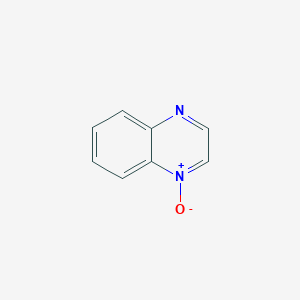
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)

![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)
![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)


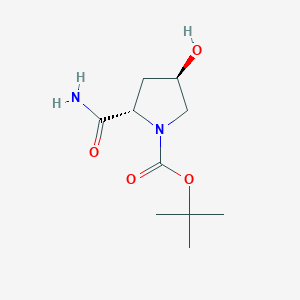
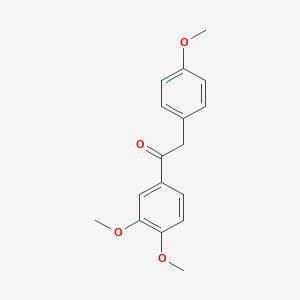
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
